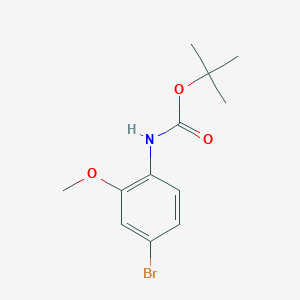

4-Bromo-2-methoxy-N-Boc-aniline

説明

Structure

2D Structure

特性

IUPAC Name |

tert-butyl N-(4-bromo-2-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWHJZGNFWTUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373711 | |

| Record name | 4-Bromo-2-methoxy-N-Boc-aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262433-01-2 | |

| Record name | 4-Bromo-2-methoxy-N-Boc-aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 262433-01-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 2 Methoxy N Boc Aniline

Precursor Synthesis and Derivatization

The primary precursor for the target compound is 4-Bromo-2-methoxyaniline (B48862). Its synthesis requires the strategic introduction of both a bromine atom and a methoxy (B1213986) group onto an aniline (B41778) framework, followed by the protection of the amine.

The synthesis of 4-Bromo-2-methoxyaniline typically begins with a pre-existing methoxy-substituted aniline, which then undergoes bromination. The alternative, introducing a methoxy group to a bromoaniline, presents a different set of synthetic challenges and strategies.

The introduction of a bromine atom onto the aromatic ring of 2-methoxyaniline is achieved through electrophilic aromatic substitution. The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups. This high reactivity can often lead to multiple halogenated products, making regioselectivity a significant challenge. wikipedia.org To achieve mono-bromination at the desired para-position relative to the amino group, careful selection of the brominating agent and reaction conditions is crucial.

A common strategy involves the direct bromination of 2-methoxyaniline (o-anisidine). For instance, reacting 2-methoxyaniline with a milder brominating agent like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) in dichloromethane (B109758) at low temperatures (-10°C to -5°C) can selectively yield 4-Bromo-2-methoxyaniline in high yield after purification. Current time information in Pasuruan, ID. Another approach to control the powerful activating effect of the amine is the temporary protection of the amino group with an acetyl group. wikipedia.org The resulting acetanilide is less activated, allowing for more controlled bromination, after which the acetyl group can be removed by hydrolysis to yield the desired bromoaniline. wikipedia.orgwikipedia.org

| Starting Material | Brominating Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methoxyaniline | 2,4,4,6-tetrabromo-2,5-cyclohexadienone | Methylene (B1212753) chloride | -10°C to Room Temp | 96% | Current time information in Pasuruan, ID. |

| Acetanilide (protected aniline) | Bromine | Acetic Acid | Room Temp | Variable | wikipedia.org |

An alternative synthetic route involves introducing the methoxy group onto a pre-brominated aromatic ring. These methods often rely on nucleophilic substitution or etherification reactions.

One viable pathway begins with the methylation of a substituted phenol, a classic example of the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comjk-sci.com For example, a precursor like 4-bromo-2-nitrophenol can be treated with a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (e.g., K₂CO₃ or NaOH) to form 4-bromo-2-nitroanisole. The nitro group is then subsequently reduced to an amine using standard reducing agents like iron powder in acidic medium or catalytic hydrogenation, yielding 4-Bromo-2-methoxyaniline. This multi-step approach allows for precise placement of the methoxy group.

Another strategy is nucleophilic aromatic substitution (SₙAr), where a methoxide (B1231860) ion displaces a suitable leaving group (like a halide) on an activated aromatic ring. oup.comfishersci.co.ukchemistrysteps.com For this reaction to be effective, the aromatic ring must be activated by a strong electron-withdrawing group (such as a nitro group) positioned ortho or para to the leaving group. oup.comchemistrysteps.com For instance, a compound like 1,4-dibromo-2-nitrobenzene could potentially react with sodium methoxide to replace one of the bromine atoms, followed by reduction of the nitro group.

Once 4-Bromo-2-methoxyaniline is synthesized, the final step is the protection of the nucleophilic amine functionality. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of conditions and its facile removal under mildly acidic conditions. jk-sci.com

The standard procedure for N-Boc protection involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, to neutralize the acidic byproduct. fishersci.co.uk However, anilines, particularly those with electron-withdrawing substituents like bromine, are less nucleophilic and may react more slowly than aliphatic amines. jk-sci.com

Recent developments have focused on greener, catalyst-free methods. One such protocol describes the efficient N-Boc protection of various amines, including anilines, using Boc₂O in a water-acetone mixture at room temperature, yielding the desired N-Boc product in excellent yields and short reaction times. google.com This method avoids the use of catalysts and organic solvents for extraction in many cases. google.com

To facilitate the N-Boc protection of less reactive anilines and to improve reaction efficiency, various catalytic systems have been developed. These catalysts can be either homogeneous or heterogeneous and often allow the reaction to proceed under milder conditions.

A range of Lewis acids and Brønsted acids have been reported to catalyze the N-tert-butoxycarbonylation of amines. chemicalbook.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration. masterorganicchemistry.com Amberlite-IR 120, a strongly acidic ion-exchange resin, has been shown to be an efficient heterogeneous catalyst for the N-Boc protection of anilines with Boc₂O, even under solvent-free conditions at room temperature. masterorganicchemistry.com It is noted that the presence of electron-withdrawing groups on the aromatic ring, as in 4-Bromo-2-methoxyaniline, can reduce the rate of reaction compared to unsubstituted aniline. masterorganicchemistry.com Other catalysts such as nanocerium oxide and thiamin hydrochloride have also been employed for the chemoselective N-Boc protection of amines under mild, solvent-free conditions. echemi.com

| Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|

| None (Water-mediated) | Water-acetone, Room Temp | Eco-friendly, catalyst-free, high yield | google.com |

| Amberlite-IR 120 | Solvent-free, Room Temp | Heterogeneous, recyclable, fast reaction | masterorganicchemistry.com |

| Nanocerium oxide | Solvent-free, Room Temp | Green, recyclable, excellent yield | echemi.com |

| Thiamin hydrochloride | Solvent-free, Room Temp | Economical, environmentally friendly | echemi.com |

Protection of the Amine Functionality

Solvent Effects and Reaction Optimization for N-Boc Protection

The protection of the amino group in 4-bromo-2-methoxyaniline with a tert-butyloxycarbonyl (Boc) group is a critical step to modulate its reactivity for subsequent transformations. The choice of solvent plays a pivotal role in the efficiency of this protection reaction. While a range of solvents can be employed, alcoholic solvents such as methanol (B129727) have been reported to enhance the rate of Boc protection of aromatic amines. This rate acceleration is attributed to the ability of the alcohol to act as a proton shuttle, facilitating the reaction between the amine and di-tert-butyl dicarbonate (Boc₂O).

Optimization of the reaction conditions involves a careful selection of the solvent, base, and reaction temperature to maximize the yield and minimize side products. For structurally diverse amines, catalyst-free N-tert-butyloxycarbonylation in a water-acetone system at room temperature has been shown to be an effective and environmentally benign method, often leading to excellent yields in short reaction times nih.gov. The use of a minimal amount of acetone is crucial for the solubility of Boc₂O, while water serves as the primary medium nih.gov.

A systematic study of solvent effects on the N-Boc protection of a similar substrate, aniline, reveals the impact of the reaction medium on the reaction rate and yield. The following interactive table summarizes typical observations in such optimization studies.

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Dichloromethane | Triethylamine | Room Temp. | 4 | 92 |

| Tetrahydrofuran (B95107) | Triethylamine | Room Temp. | 4 | 90 |

| Acetonitrile (B52724) | Triethylamine | Room Temp. | 5 | 88 |

| Methanol | None | Room Temp. | 2 | 95 |

| Water/Acetone (9.5:0.5) | None | Room Temp. | 0.2 | 98 |

This data is illustrative and based on general findings for the N-Boc protection of anilines.

Advanced Synthetic Transformations Involving the 4-Bromo-2-methoxy-N-Boc-aniline Scaffold

The presence of a bromo substituent on the aromatic ring of this compound opens up avenues for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Cross-Coupling Reactions

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and has been extensively developed to accommodate a wide range of substrates. This reaction allows for the coupling of aryl halides with amines in the presence of a palladium catalyst and a suitable ligand wikipedia.org.

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps: oxidative addition of the aryl bromide to a Pd(0) complex, association of the amine to the resulting Pd(II) complex, deprotonation of the coordinated amine by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate both the oxidative addition and the reductive elimination steps. The steric bulk of the ligand can promote the formation of the active monoligated palladium species, which is often more reactive in the catalytic cycle. For challenging substrates, the development of specialized ligands, such as biarylphosphines (e.g., XPhos, SPhos), has significantly expanded the scope of the Buchwald-Hartwig amination researchgate.net. The appropriate selection of the ligand and base is highly dependent on the specific substrates being coupled nih.gov.

The Buchwald-Hartwig amination is known for its broad substrate scope, tolerating a wide variety of functional groups on both the aryl halide and the amine coupling partner. However, limitations can arise from steric hindrance near the reaction center on either substrate. Highly substituted aryl halides or bulky amines may require more reactive catalysts or harsher reaction conditions.

Another limitation can be the presence of certain functional groups that can coordinate to the palladium catalyst and inhibit its activity. For instance, substrates containing unprotected acidic protons may require the use of a stronger base or protection of the acidic functionality. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, must be carefully optimized for each specific substrate combination to achieve high yields nih.govresearchgate.net.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex tcichemicals.com. This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids and their derivatives.

For substrates like this compound, the Suzuki-Miyaura coupling provides a direct route to biaryl compounds. A study on the Suzuki cross-coupling of a structurally similar compound, tert-butyl bis(4-bromophenyl)carbamate, with (4-(hexyloxy)phenyl)boronic acid demonstrated the feasibility of this transformation on N-Boc protected bromoanilines. The reaction conditions were optimized by varying the solvent, with toluene (B28343) providing a higher yield (73%) compared to dioxane (65%) and THF (15%) when using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base mdpi.com.

The presence of the ortho-methoxy group in this compound can influence the reactivity and selectivity of the Suzuki-Miyaura reaction. The methoxy group can exhibit a beneficial chelation effect with the palladium center in the transition state, potentially altering the geometry of the complex and influencing the product distribution acs.orgbeilstein-journals.orgnih.gov. A study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines showed that methoxy-substituted analogs react efficiently, producing the coupled products in good yields nih.govresearchgate.net.

The following interactive table illustrates the effect of different solvents on the yield of a Suzuki-Miyaura coupling of a related N-Boc protected bromoaniline.

| Solvent | Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) |

| Toluene | Pd(PPh₃)₄ | K₂CO₃ | 110 | 50 | 73 |

| Dioxane | Pd(PPh₃)₄ | K₂CO₃ | 100 | 50 | 65 |

| THF | Pd(PPh₃)₄ | K₂CO₃ | 66 | 50 | 15 |

Data adapted from a study on a structurally similar N-Boc protected diarylamine mdpi.com.

Stille Cross-Coupling Reactions

Derivatization of the Aniline Moiety

The N-Boc group is a common protecting group for amines, but its presence also allows for novel chemical transformations. While the traditional route to amides involves deprotection of the Boc group followed by condensation with a carboxylic acid, recent methodologies allow for the direct conversion of N-Boc protected amines into amides.

One such method involves a rhodium-catalyzed coupling of N-Boc anilines with arylboroxines. acs.orgacs.org This process directly transforms the carbamate (B1207046) into an amide, bypassing the need for a separate deprotection step and offering a more efficient route. organic-chemistry.org The reaction demonstrates good functional group tolerance, including for acid-labile groups that would not survive the acidic conditions required for Boc deprotection. acs.org

Another innovative one-pot method achieves the synthesis of amides from N-Boc protected amines through the in-situ generation of isocyanate intermediates. This is accomplished by treating the N-Boc amine with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640), followed by the addition of a Grignard reagent to form the desired amide in high yield.

Below is a table summarizing the yields for the amidation of various N-Boc anilines using this Grignard-based protocol.

| N-Boc Aniline Substrate | Grignard Reagent | Product Yield (%) |

| N-Boc-aniline | Phenylmagnesium bromide | 92% |

| N-Boc-aniline | 4-Methylphenylmagnesium bromide | 91% |

| N-Boc-aniline | 4-Methoxyphenylmagnesium bromide | 89% |

| N-Boc-aniline | 4-Chlorophenylmagnesium bromide | 85% |

| N-Boc-4-methylaniline | Phenylmagnesium bromide | 88% |

| N-Boc-4-chloroaniline | Phenylmagnesium bromide | 86% |

These modern synthetic methods provide efficient and direct pathways for the derivatization of N-Boc protected anilines, enhancing the synthetic utility of compounds like this compound.

Acylation Strategies

The most common and direct method for the synthesis of this compound is the acylation of 4-bromo-2-methoxyaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard method for the introduction of the Boc protecting group onto an amine. gsconlinepress.com

The reaction typically proceeds by the nucleophilic attack of the amino group of 4-bromo-2-methoxyaniline on one of the carbonyl carbons of Boc anhydride. This is generally carried out in the presence of a base to neutralize the proton released from the amine, driving the reaction to completion. A variety of solvents and bases can be employed, and the reaction conditions can be optimized to achieve high yields.

| Starting Material | Reagents | Solvent | Base | Yield |

| 3-chloroaniline | di-tert-butyl dicarbonate | Water | - | Not specified |

| 1,2,3,6-Tetrahydropyridine | di-tert-butyl dicarbonate | THF | NaHCO₃ | 89% |

| Structurally Diverse Amines | di-tert-butyl dicarbonate | Water/Acetone | Catalyst-free | High yields |

This table presents data for the Boc protection of various amines to illustrate the general conditions and yields achievable with this methodology. gsconlinepress.combeilstein-journals.orgnih.gov

Bromine Atom Functionalization

The bromine atom on the aromatic ring of this compound is a key site for further molecular elaboration. Its reactivity is influenced by the electronic properties of the other substituents on the ring and can be exploited through various reaction pathways.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. acsgcipr.org

Benzyne (B1209423) Mechanism Considerations

In the absence of strong electron-withdrawing groups, nucleophilic aromatic substitution on aryl halides can proceed through a benzyne intermediate, particularly with the use of a very strong base. youtube.com This mechanism involves an elimination-addition sequence. First, a strong base abstracts a proton from the position ortho to the halogen, followed by the elimination of the halide to form a highly reactive benzyne intermediate. The nucleophile then adds to one of the carbons of the triple bond, and subsequent protonation yields the substituted product. masterorganicchemistry.com

Deprotection Strategies for the N-Boc Group

The removal of the tert-butoxycarbonyl (Boc) protecting group from the nitrogen atom of this compound is a critical step in synthetic pathways that utilize this intermediate. The selection of a deprotection strategy is governed by factors such as the stability of other functional groups within the molecule, desired reaction kinetics, and scalability. The primary methods for N-Boc cleavage are acidic hydrolysis and thermal decomposition, each with distinct mechanisms and procedural considerations.

Acidic Deprotection Methods (e.g., HCl, TFA, H₃PO₄)

Acid-catalyzed cleavage is the most common method for the deprotection of N-Boc amines. researchgate.net The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. acsgcipr.org This cation can be subsequently quenched by a nucleophile or eliminated to form isobutylene (B52900). acsgcipr.org A variety of strong acids, including hydrochloric acid (HCl), trifluoroacetic acid (TFA), and phosphoric acid (H₃PO₄), are effectively employed for this transformation. acsgcipr.orgmdpi.comnih.gov

Kinetic studies have revealed important details about the mechanism and rate dependencies of acid-catalyzed N-Boc deprotection. Research has shown that the rate of HCl-catalyzed deprotection of Boc-protected amines can exhibit a second-order dependence on the acid concentration. scribd.comacs.orgnih.gov This finding suggests a mechanism involving a rapid equilibrium protonation of the Boc group, followed by a rate-limiting fragmentation step. scribd.com This second-order kinetic dependence was observed with strong acids like HCl, sulfuric acid, and methane sulfonic acid. acs.orgnih.govresearchgate.net

In contrast, deprotection with trifluoroacetic acid (TFA) follows different kinetic behavior. Achieving a reasonable reaction rate with TFA often requires using it in large excess. acs.orgnih.gov Studies have demonstrated an inverse kinetic dependence on the concentration of the trifluoroacetate anion, suggesting a more complex mechanism for this widely used reagent. acs.orgnih.govresearchgate.net The choice of acid, therefore, has a profound impact not only on the reaction rate but also on the fundamental kinetic profile of the deprotection process.

| Acid | Observed Kinetic Dependence | General Requirement | Reference |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Second-order dependence on [HCl] | Catalytic to stoichiometric amounts | acs.orgnih.gov |

| Sulfuric Acid (H₂SO₄) | Second-order dependence on [H₂SO₄] | Catalytic to stoichiometric amounts | acs.orgnih.gov |

| Methane Sulfonic Acid (MSA) | Second-order dependence on [MSA] | Catalytic to stoichiometric amounts | acs.orgnih.gov |

| Trifluoroacetic Acid (TFA) | Inverse dependence on [trifluoroacetate] | Large excess required | acs.orgnih.gov |

The choice of solvent significantly influences the efficiency and rate of acidic N-Boc deprotection. Kinetic studies of HCl-catalyzed deprotection have been performed in solvent mixtures such as toluene and isopropanol (IPA). acs.orgnih.gov Common solvent systems for acidic deprotection include dichloromethane (DCM) for TFA-mediated reactions and ethereal solvents like dioxane for reactions with HCl. nih.govfishersci.co.uk The polarity and coordinating ability of the solvent can affect the stability of the protonated intermediate and the resulting ion pair, thereby influencing the fragmentation rate. For instance, protic solvents like methanol can participate in the reaction when used with reagents like acetyl chloride, which generates HCl in situ. nih.gov The solubility of the N-Boc protected aniline and its resulting salt in the chosen solvent system is also a critical practical consideration for achieving a homogeneous reaction and facilitating product isolation. rsc.org

Thermal Deprotection Methods

Thermal cleavage provides an alternative, acid-free method for removing the N-Boc group. researchgate.net This methodology is particularly advantageous for substrates containing acid-labile functional groups. The reaction proceeds through a concerted pericyclic elimination mechanism, yielding the free amine, carbon dioxide, and isobutylene. While this method can be performed in conventional batch reactors, it has found powerful applications in continuous flow systems. researchgate.netacs.org

Continuous flow reactors offer precise control over reaction parameters such as temperature and residence time, making them highly suitable for thermal N-Boc deprotection. acs.orgnih.gov This technology allows for rapid heating to high temperatures (e.g., 200-300°C) for short periods, which can efficiently drive the deprotection while minimizing thermal degradation of the product. acs.org Studies on N-Boc aniline have shown that solvent choice is critical for reaction efficiency in flow systems. Polar solvents like trifluoroethanol (TFE) and methanol (MeOH) generally provide higher conversion at lower temperatures compared to less polar solvents like tetrahydrofuran (THF) and toluene. acs.org For example, efficient deprotection of N-Boc aniline at 240°C was achieved in TFE and MeOH, while significantly lower conversions were observed in THF and toluene at the same temperature and residence time. acs.org This highlights the ability of continuous flow technology to enable high-temperature reactions in a controlled and scalable manner. acs.orgnih.gov

| Solvent | Temperature (°C) | Residence Time (min) | Deprotection Yield (%) | Reference |

|---|---|---|---|---|

| Trifluoroethanol (TFE) | 240 | 30 | 93 | acs.org |

| Methanol (MeOH) | 240 | 30 | 88 | acs.org |

| Tetrahydrofuran (THF) | 240 | 30 | 65 | acs.org |

| Toluene | 240 | 30 | 54 | acs.org |

A key advantage of thermal N-Boc deprotection is its compatibility with a wide array of functional groups that might be sensitive to strong acids. acs.org Research has demonstrated that substrates bearing esters, amides, ketones, nitriles, ketals, and even aryl and alkyl halides can withstand the high-temperature conditions of thermal deprotection in continuous flow. acs.orgacs.org This broad functional group tolerance makes it a valuable tool in complex molecule synthesis. Furthermore, the precise temperature control afforded by flow reactors allows for selective deprotection. For instance, an aryl N-Boc group can be effectively removed in the presence of an alkyl N-Boc group by carefully selecting the reaction temperature, leveraging the higher thermal lability of the aryl carbamate. acs.orgnih.gov This selectivity is difficult to achieve using bulk heating in traditional batch processes.

Catalytic and Green Deprotection Approaches for this compound

Deep Eutectic Solvents (DES) as Media and Catalysts

Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to conventional organic solvents in a variety of chemical transformations, including deprotection reactions. DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), which, when combined in a specific molar ratio, form a eutectic phase with a melting point significantly lower than that of the individual components. Their negligible vapor pressure, recyclability, and biodegradability make them environmentally benign.

A particularly effective system for N-Boc deprotection utilizes a Brønsted acidic DES composed of choline chloride (as the HBA) and p-toluenesulfonic acid (pTSA) (as the HBD). In this system, the DES functions as both the reaction medium and the catalyst, streamlining the process and enhancing atom economy. This approach allows for the efficient cleavage of the N-Boc group from a wide array of substrates, including anilines, amino acid esters, and dipeptides, often at room temperature and with short reaction times. The use of pTSA is considered an eco-friendly alternative to reagents like trifluoroacetic acid (TFA). Substrates with other acid-labile protecting groups, such as benzyl ethers, have been shown to remain stable under these conditions, demonstrating the method's orthogonality.

The deprotection of N-Boc anilines in this DES system typically proceeds to completion rapidly, yielding the corresponding anilinium tosylate salt, from which the free amine can be easily liberated.

Table 1: Deprotection of N-Boc Derivatives using Choline Chloride/p-Toluenesulfonic Acid DES

| Entry | Substrate | Time (min) | Yield (%) |

| 1 | N-Boc-aniline | 10 | 98 |

| 2 | N-Boc-4-chloroaniline | 15 | 96 |

| 3 | N-Boc-4-methylaniline | 10 | 99 |

| 4 | N-Boc-4-methoxyaniline | 15 | 97 |

| 5 | N-Boc-indole | 20 | 95 |

This interactive table summarizes representative findings for the deprotection of various N-Boc protected compounds using a choline chloride/pTSA-based Deep Eutectic Solvent. Data is generalized from scientific literature.

Iodine-Mediated Deprotection

Molecular iodine has been established as an inexpensive, readily available, and less hazardous reagent for various organic transformations, including the cleavage of the N-Boc group. This method provides a simple, efficient, and mild alternative to traditional acidic deprotection protocols. The reaction can be performed under neutral conditions, either in a solvent or, most effectively, under solvent-free conditions by grinding the N-Boc protected amine with a catalytic amount of iodine in a mortar and pestle.

The solvent-free approach is particularly attractive from a green chemistry perspective, as it eliminates the need for potentially toxic organic solvents and simplifies product isolation. The reaction proceeds efficiently with a variety of N-Boc protected aromatic, heteroaromatic, and aliphatic amines, providing the desired products in excellent yields. While various solvents like dichloromethane (DCM), acetonitrile, benzene (B151609), and toluene can be used, the solvent-free reactions are often significantly faster.

The proposed mechanism for the iodine-catalyzed deprotection involves the activation of the carbonyl oxygen of the Boc group by molecular iodine. This activation facilitates the subsequent cleavage of the C-O and C-N bonds, leading to the release of the free amine, carbon dioxide, and tert-butanol. This methodology represents an effective and useful alternative to previously reported methods for N-Boc deprotection.

Table 2: Iodine-Mediated Deprotection of N-Boc-Anilines

| Entry | Substrate | Conditions | Time | Yield (%) |

| 1 | N-Boc-aniline | Solvent-free, rt | 30 min | 98 |

| 2 | N-Boc-aniline | DCM, rt | 5 h | 90 |

| 3 | N-Boc-4-chloroaniline | Solvent-free, rt | 45 min | 95 |

| 4 | N-Boc-4-nitroaniline | Solvent-free, rt | 60 min | 92 |

| 5 | N-Boc-indole | Solvent-free, rt | 20 min | 96 |

This interactive table presents representative data for the iodine-mediated deprotection of N-Boc amines under different conditions. Data is generalized from scientific literature.

Mechanistic Insights and Reaction Dynamics

Mechanistic Investigations of Key Transformations

Electrophilic Aromatic Substitution Mechanisms on Anisole (B1667542) and Aniline (B41778) Derivatives

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including derivatives of anisole and aniline. dalalinstitute.com The mechanism generally proceeds in two steps: the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation, followed by the departure of a leaving group to restore aromaticity. slideshare.netmasterorganicchemistry.com

The cornerstone of the electrophilic aromatic substitution mechanism is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma-complex. chemistnotes.com This occurs when the π electrons of the aromatic ring attack an electrophile. dalalinstitute.commasterorganicchemistry.com The formation of this intermediate is the slow, rate-determining step of the reaction because it temporarily disrupts the aromaticity of the ring, leading to a significant activation energy barrier. slideshare.netchemistnotes.com The arenium ion is stabilized by the delocalization of the positive charge across the remaining sp2-hybridized carbons of the ring. chemistnotes.com However, its resonance energy is considerably lower than that of the parent aromatic system. chemistnotes.com The subsequent rapid deprotonation from the carbon bearing the electrophile restores the stable aromatic system. chemistnotes.comcsbsju.edu While widely accepted, some computational and experimental studies on the halogenation of anisole suggest that alternative addition-elimination pathways might compete with or even be favored over the direct substitution process involving an arenium ion, particularly in nonpolar media. nih.gov

The presence of activating groups on the aromatic ring significantly influences the rate and regioselectivity of electrophilic aromatic substitution. Both the methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups are potent activating groups. libretexts.orglibretexts.org

The methoxy group , found in anisole derivatives, is an ortho-, para-directing activator. proprep.com It exerts a dual electronic effect: a weak electron-withdrawing inductive effect due to the electronegativity of the oxygen atom and a strong electron-donating resonance effect through its lone pair of electrons. libretexts.orgvaia.com The resonance effect dominates, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. vaia.comyoutube.comdocsity.com This enhanced electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. vaia.com The intermediates formed during ortho and para attack are more stabilized because the positive charge can be delocalized onto the oxygen atom of the methoxy group, providing an additional resonance structure. youtube.comdocsity.com

Similarly, the amino group in aniline and its derivatives is one of the strongest activating and ortho-, para-directing groups. libretexts.orgbyjus.com The nitrogen atom's lone pair of electrons strongly donates into the benzene (B151609) ring via resonance, significantly increasing the electron density at the ortho and para positions. byjus.comyoutube.com This makes aniline derivatives highly reactive towards electrophilic attack, often leading to multiple substitutions. libretexts.org However, under strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺). youtube.com This protonated group becomes a strongly deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect. youtube.com

| Functional Group | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |

| Methoxy (-OCH₃) | Weakly deactivating | Strongly activating | Activating | Ortho, Para |

| Amino (-NH₂) | Weakly deactivating | Strongly activating | Strongly Activating | Ortho, Para |

| Anilinium (-NH₃⁺) | Strongly deactivating | N/A | Deactivating | Meta |

Mechanisms of N-Boc Cleavage

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal. researchgate.netrsc.org The cleavage of the N-Boc group is typically achieved under acidic conditions. researchgate.net

One proposed mechanism for the thermal deprotection of N-Boc groups involves a concerted proton transfer and the release of isobutylene (B52900). acs.org Computational modeling and kinetic studies support a mechanism that begins with a slow, concerted transfer of a proton, leading to the release of isobutylene, followed by a rapid decarboxylation of the resulting carbamic acid to yield the free amine. acs.org In acid-catalyzed deprotection, the initial step is the protonation of the carbamate (B1207046). commonorganicchemistry.com This is followed by the loss of the stable tert-butyl cation, which can then deprotonate to form isobutylene gas. commonorganicchemistry.com The resulting carbamic acid is unstable and readily decomposes to the free amine and carbon dioxide. commonorganicchemistry.com

Mechanistic Aspects of Cross-Coupling Reactions

The chemical structure of 4-Bromo-2-methoxy-N-Boc-aniline, featuring an aryl bromide, makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. The general mechanisms for these transformations, such as the Suzuki-Miyaura, and Buchwald-Hartwig reactions, are well-established and applicable to this compound.

The Suzuki-Miyaura coupling , which forms carbon-carbon bonds, proceeds through a catalytic cycle involving a palladium catalyst. musechem.comlibretexts.org The widely accepted mechanism consists of three primary steps: libretexts.orgresearchgate.net

Oxidative Addition : The cycle begins with the insertion of a palladium(0) complex into the carbon-bromine bond of this compound. This step forms a new palladium(II) intermediate. musechem.comlibretexts.org The reactivity for this step generally follows the order I > Br > Cl, making aryl bromides like this compound effective substrates. yonedalabs.com

Transmetalation : In this step, an organoboron reagent (like a boronic acid or ester) transfers its organic group to the palladium(II) complex, a process typically activated by a base. researchgate.net

Reductive Elimination : The final step involves the elimination of the desired coupled product from the palladium center, which regenerates the palladium(0) catalyst, allowing it to re-enter the cycle. libretexts.org

Similarly, the Buchwald-Hartwig amination is a palladium-catalyzed reaction used to form carbon-nitrogen bonds. wikipedia.org Given that this compound is an aryl bromide, it can be coupled with various amines. The mechanism mirrors other cross-coupling processes and involves: wikipedia.orglibretexts.orgnih.gov

Oxidative Addition of the aryl bromide to the Pd(0) catalyst.

Amine Coordination and Deprotonation to form a palladium-amido complex.

Reductive Elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.

The efficiency and outcome of these cross-coupling reactions are influenced by several factors, including the choice of palladium catalyst, ligands, base, and solvent. musechem.comyonedalabs.com

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Key Mechanistic Steps | Reactant Type | Bond Formed |

| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Aryl Bromide + Organoboron | C-C |

| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination, Reductive Elimination | Aryl Bromide + Amine | C-N |

Kinetic and Thermodynamic Control in Reactions

The synthesis of this compound from its precursor, 2-methoxy-N-Boc-aniline, is an electrophilic aromatic substitution. The regioselectivity of this bromination, where the bromine atom is directed specifically to the C4 position, is governed by a combination of electronic and steric factors, which can be understood through the principles of kinetic and thermodynamic control. libretexts.org

The benzene ring in 2-methoxy-N-Boc-aniline is activated by two substituents: the methoxy (-OCH₃) group and the N-Boc-amino (-NHBoc) group. Both are powerful ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance. stackexchange.comyoutube.com

The methoxy group strongly activates the positions ortho (C3) and para (C5) to it.

The N-Boc-amino group also strongly activates its ortho (C3) and para (C6) positions.

The observed product, this compound, results from substitution at the position para to the methoxy group and meta to the N-Boc group. The selectivity for this position is influenced by:

Electronic Effects : Both groups activate the ring, but their directing effects must be considered together. The high electron density at the ortho and para positions makes them kinetically favored sites for attack by the electrophile (Br⁺). youtube.com

Steric Hindrance : The position ortho to the methoxy group (C3) is also ortho to the bulky N-Boc group, leading to significant steric hindrance. This disfavors electrophilic attack at this site. The other ortho position (C6, relative to the N-Boc group) is less sterically hindered.

Thermodynamic Stability : The final product distribution is often determined by the thermodynamic stability of the products. libretexts.org In cases of electrophilic aromatic substitution, the reaction is often irreversible, meaning the product distribution reflects the relative rates of attack at each position (kinetic control). libretexts.org The formation of the 4-bromo isomer is the major outcome, suggesting that attack at this position has the lowest activation energy barrier, likely due to a favorable balance of strong electronic activation from the methoxy group and manageable steric hindrance compared to other activated positions. Electrophilic aromatic bromination is often highly selective for the para position relative to the most activating substituent. nih.gov

Controlling reaction conditions, such as temperature, can influence whether a reaction is under kinetic or thermodynamic control. libretexts.orgmdpi.com Lower temperatures typically favor the kinetic product, which is the one that forms fastest. libretexts.org

Role of Intermediates and Transition States

The mechanism of electrophilic aromatic bromination proceeds through a high-energy carbocation intermediate known as an arenium ion, or benzenonium ion . libretexts.orgmsu.edu This intermediate is formed when the electrophile (Br⁺) attacks the π-system of the benzene ring, temporarily disrupting its aromaticity. libretexts.org The stability of this benzenonium ion is a critical factor in determining the regiochemical outcome of the reaction. researchgate.net

When 2-methoxy-N-Boc-aniline is brominated, the electrophile can attack several positions. The relative stability of the resulting benzenonium ion intermediates determines the major product.

Attack at C4 (para to -OCH₃) : This leads to a benzenonium ion where the positive charge can be delocalized through resonance. Crucially, one of the resonance structures places the positive charge on the carbon atom bearing the methoxy group. The oxygen atom of the methoxy group can then use its lone pair of electrons to further stabilize the positive charge, creating a particularly stable resonance contributor.

Attack at C6 (para to -NHBoc) : This would also lead to a stabilized intermediate, with the nitrogen atom of the N-Boc group helping to delocalize the positive charge.

Attack at C3 or C5 (ortho positions) : Attack at the C3 position is sterically hindered. Attack at the C5 position (ortho to -OCH₃) would also generate a stabilized intermediate.

The preference for substitution at C4 suggests that the benzenonium ion formed by attack at this position is the most stable of the possibilities. This superior stability lowers the activation energy for its formation, making it the kinetically preferred pathway. msu.edu The resonance stabilization afforded by the methoxy group is a dominant factor in directing the substitution. libretexts.org

Table 2: Influence of Substituents on Benzenonium Ion Stability

| Substituent Group | Electronic Effect | Directing Influence | Role in Stabilizing Intermediate |

| -OCH₃ (Methoxy) | Strong Electron-Donating (Resonance) | Ortho, Para | Stabilizes positive charge via resonance, especially for ortho/para attack. |

| -NHBoc (N-Boc-amino) | Strong Electron-Donating (Resonance) | Ortho, Para | Stabilizes positive charge via resonance; bulky nature adds steric hindrance. |

Iminium Triflate and Isocyanate Intermediates in Amidation

While the N-Boc group in this compound is primarily a protecting group, it can participate in reactions that proceed through specific reactive intermediates. organic-chemistry.org N-Boc protected amines can be converted into other functional groups, such as ureas or amides, via the in-situ generation of an isocyanate intermediate . acs.orgrsc.orgnih.gov

One reported method involves treating an N-Boc-protected amine with a combination of 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) (Tf₂O). nih.gov A plausible mechanism for this transformation involves the initial formation of an iminium triflate intermediate. nih.gov This highly reactive species can then eliminate the Boc group's tert-butyl cation and triflic acid to generate a transient isocyanate. nih.govnih.gov

The generated isocyanate is a powerful electrophile that can be trapped by a nucleophile. For instance:

Reaction with an amine leads to the formation of a urea . acs.org

Reaction with a Grignard reagent can produce an amide . rsc.orgnih.gov

This methodology allows for the transformation of the N-Boc-protected amino group into a different functional group under specific, mild conditions, highlighting the role of these transient intermediates in expanding the synthetic utility of the parent molecule. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. globalresearchonline.net It is a common practice to employ DFT methods, such as B3LYP, often combined with basis sets like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. globalresearchonline.netnih.gov

Geometry Optimization and Structural Aspects

A fundamental step in computational analysis is geometry optimization, which calculates the lowest energy arrangement of atoms in a molecule. For 4-Bromo-2-methoxy-N-Boc-aniline, this process would determine key structural parameters.

Expected Data from Geometry Optimization:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C-O, C-Br, N-H).

Bond Angles: The angles formed by three connected atoms (e.g., C-N-C, O-C-C).

Dihedral Angles: The torsional angles that define the 3D conformation of the molecule, particularly the orientation of the Boc protecting group relative to the aniline (B41778) ring and the methoxy (B1213986) group.

These calculated parameters are typically validated by comparison with experimental data from X-ray crystallography if available. For instance, studies on similar molecules like (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline have reported detailed crystal structure data, including bond lengths and the dihedral angle between aromatic rings. researchgate.net

Table 1: Hypothetical Optimized Structural Parameters for this compound (Illustrative)

| Parameter | Atom Pair/Triplet | Expected Value (Å or °) |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Length | N-C (carbamate) | ~1.37 Å |

| Bond Angle | C-N-H | ~118° |

Note: The values in this table are illustrative and based on general values for similar functional groups, not on actual calculations for the specific compound.

Electronic Structure Analysis (e.g., NBO, MEP)

The electronic properties of a molecule are crucial for understanding its reactivity. Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are standard tools for this purpose.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge distribution and interactions between orbitals. It can reveal hyperconjugative interactions (charge delocalization) that contribute to the molecule's stability. For example, it would quantify the interaction between the nitrogen lone pair and the antibonding orbitals of the aromatic ring.

Molecular Electrostatic Potential (MEP) Analysis: An MEP map illustrates the charge distribution on the molecule's surface. It helps to identify electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-poor regions (electrophilic sites, typically colored blue). For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen of the Boc group and the oxygen of the methoxy group, indicating sites susceptible to electrophilic attack. The area around the N-H proton would show a positive potential.

Vibrational Spectroscopy Predictions

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical level. nih.gov These predictions are invaluable for assigning the various vibrational modes (stretching, bending, torsion) to the experimental spectral bands.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | ~3400 cm⁻¹ |

| C=O Stretch | Carbamate (B1207046) | ~1720 cm⁻¹ |

| C-O Stretch | Methoxy/Carbamate | 1250-1050 cm⁻¹ |

Note: These are typical ranges and not specific calculated values.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. While no specific reaction mechanisms involving this compound have been computationally studied in the available literature, this section outlines the approach that would be taken. For example, a study on the reaction of 4-methyl aniline with OH radicals demonstrates how computational methods can map out potential energy surfaces and determine reaction kinetics. mdpi.com

Transition State Characterization

For a given reaction, such as the hydrolysis of the Boc group or a cross-coupling reaction at the bromine position, computational chemists would identify the structure of the transition state(s). A transition state is the highest energy point along the reaction coordinate. Its geometry and vibrational frequencies are calculated; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction path.

Molecular Docking and Ligand-Protein Interactions (if applicable to a derivative)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. neliti.com This method is widely employed in drug design to understand how a potential drug molecule (ligand) interacts with a protein target. neliti.com For derivatives of the 4-bromoaniline (B143363) scaffold, molecular docking studies have been crucial in identifying and optimizing potential inhibitors for various protein kinases and chaperones involved in cancer.

Docking Studies of Bromoaniline Derivatives against HSP90

In one study, a series of bromoaniline derivatives were investigated for their potential to inhibit the Heat Shock Protein 90 (HSP90) chaperone, a protein essential for the stability and function of many client proteins involved in cancer cell survival. neliti.comresearchgate.netsciencescholar.us The researchers performed molecular docking studies using the GLIDE module to predict the binding of ten synthesized bromoaniline derivatives (5a-5j) against the 4,5-diaryl isoxazole (B147169) HSP90 chaperone inhibitor binding site (PDB ID: 2VCJ). neliti.comresearchgate.net

The docking process involves generating a grid around the active site of the protein and then fitting the ligand into this site, considering various conformations. neliti.com The quality of the binding is evaluated using scoring functions like the Glide score and Glide energy, which are expressed in kcal/mol. neliti.com A lower (more negative) score typically indicates a more favorable binding interaction. neliti.com

The results indicated that all synthesized compounds exhibited favorable Glide energies and docking scores. neliti.com Compound 5a was identified as the most promising ligand, displaying the highest docking score and the lowest Glide energy. neliti.comresearchgate.net This suggests a strong binding affinity to the HSP90 active site. neliti.com The interactions primarily involved hydrogen bonding with key amino acid residues within the protein's active pocket. neliti.comresearchgate.net

| Compound | Docking Score (kcal/mol) | Glide Energy (kcal/mol) |

|---|---|---|

| 5a | -9.56 | -44.5 |

| 5b | -8.62 | -39.7 |

| 5c | -8.48 | -38.4 |

| 5d | -8.32 | -36.5 |

| 5e | -8.21 | -34.2 |

| 5f | -7.98 | -33.1 |

| 5g | -7.65 | -31.8 |

| 5h | -7.43 | -30.2 |

| 5i | -7.12 | -29.5 |

| 5j | -6.98 | -28.7 |

Docking Studies of 4-Anilinoquinazoline (B1210976) Derivatives against EGFR and VEGFR-2

Derivatives based on the 4-anilinoquinazoline scaffold, which can be synthesized from aniline precursors, have been extensively studied as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov Both receptors are key targets in cancer therapy, and their dual inhibition is a promising strategy. nih.govnih.gov

Several studies have used molecular docking to understand the binding modes of these derivatives. For instance, a series of 4-anilinoquinazoline-acylamino derivatives were designed and docked into the active sites of both EGFR and VEGFR-2. nih.gov The docking simulations revealed that the compounds could fit into the ATP-binding pocket of the receptors. frontiersin.org Key interactions often involve the formation of hydrogen bonds between the quinazoline (B50416) nitrogen atoms (N1 and N3) and crucial amino acid residues like Met769 and Thr766 in the EGFR active site. frontiersin.org

In another study, novel 4-anilinoquinazoline derivatives were identified as dual inhibitors of EGFR and VEGFR-2. nih.gov Molecular docking of the most potent compounds, such as 19i , established its interaction with the DFG-out (inactive) conformation of VEGFR-2, suggesting it may act as a type II kinase inhibitor. nih.gov This type of inhibition involves binding to a site adjacent to the ATP pocket, which is characteristic of the inactive state of the kinase.

Similarly, the docking of 6-arylureido-4-anilinoquinazoline derivatives showed that the 4-anilinoquinazoline scaffold is an essential fragment for ensuring significant binding free energy with the EGFR receptor. frontiersin.org These studies consistently highlight the importance of the aniline moiety in forming critical interactions within the receptor's binding site, guiding the rational design of more potent dual inhibitors. frontiersin.orgrsc.org

Molecular Dynamics Simulations (if applicable)

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. nih.gov This computational method simulates the physical movements of atoms and molecules, providing deeper insights into the nature of the interaction. nih.gov

MD simulations have been applied to promising derivatives of the anilinoquinazoline (B1252766) and quinazolinone core structures to validate docking results and evaluate the stability of the ligand-receptor complexes.

In a study on 6-bromo quinazoline derivatives, MD simulations were performed for 100 nanoseconds to explore the interactions between the most potent compounds and the EGFR receptor (PDB ID: 1M17). nih.gov The primary goal was to assess the conformational stability of the enzyme-ligand complex. nih.gov The stability is often measured by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound in the active site. The results from these simulations confirmed the stability of the docked compounds within the EGFR binding pocket. nih.gov

Another research effort on 4-anilinoquinazoline derivatives also employed MD simulations to compare the binding mechanisms of a newly synthesized compound with known EGFR inhibitors like gefitinib (B1684475) and erlotinib. frontiersin.org The simulations were used to illustrate the binding modes and confirm that the 4-anilinoquinazoline scaffold is an indispensable fragment for these inhibitors, guaranteeing a stable and considerable binding free energy with the receptor. frontiersin.org

Furthermore, MD simulations of quinazolinone derivatives designed as dual PARP1 and STAT3 inhibitors were run for 100 ns to investigate the dynamic behavior of the protein-ligand complexes. nih.gov These simulations, combined with binding free energy calculations (MM-GBSA), helped to identify the most promising dual inhibitor candidate by demonstrating its stable and effective binding over time. nih.gov

These studies collectively show that MD simulations are a critical tool for validating initial docking hypotheses and understanding the dynamic nature of ligand-protein interactions, which is essential for the development of effective kinase inhibitors based on aniline-derived scaffolds. nih.govnih.govrsc.org

Analytical Methodologies for Characterization and Monitoring

Spectroscopic Techniques

Spectroscopy is a cornerstone for the structural elucidation of 4-Bromo-2-methoxy-N-Boc-aniline, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound provides characteristic signals that correspond to the different types of protons in the molecule. The tert-butyl group of the Boc protecting group typically exhibits a singlet around 1.4 ppm. The methoxy (B1213986) group protons also appear as a singlet, generally resonating around 3.8 ppm. The aromatic protons show a more complex pattern of splitting due to their coupling with each other.

¹³C NMR: The ¹³C NMR spectrum offers complementary information by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the Boc group is typically observed in the downfield region, around 153 ppm. The carbons of the tert-butyl group resonate at approximately 28 ppm and 80 ppm. The methoxy carbon appears around 56 ppm. The aromatic carbons display a range of chemical shifts influenced by the bromo, methoxy, and N-Boc substituents.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 6.8 - 7.5 (multiplet) | 110 - 140 |

| Methoxy (-OCH₃) | ~3.8 (singlet) | ~56 |

| Boc (-C(CH₃)₃) | ~1.4 (singlet) | ~28, ~80 |

| Boc (C=O) | - | ~153 |

| NH | Variable (broad singlet) | - |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A prominent band is observed for the N-H stretching vibration, typically in the range of 3300-3400 cm⁻¹. The carbonyl (C=O) stretching of the Boc group gives a strong absorption band around 1700-1730 cm⁻¹. C-O stretching vibrations from the methoxy and ester functionalities are found in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands are also present.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring system in this compound gives rise to characteristic absorption bands in the ultraviolet region, typically between 200 and 400 nm. These absorptions are due to π to π* transitions within the benzene (B151609) ring. The position and intensity of these bands can be influenced by the substituents on the ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms the molecular mass of 301.03 g/mol (for the most common isotopes, ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). uni.lu The presence of bromine is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) in the mass spectrum, where two peaks of nearly equal intensity are separated by two mass units. uni.lu Fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, a common fragmentation is the loss of the tert-butyl group or the entire Boc group.

Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 302.03865 | 160.3 |

| [M+Na]⁺ | 324.02059 | 170.7 |

| [M-H]⁻ | 300.02409 | 166.7 |

| [M+NH₄]⁺ | 319.06519 | 179.3 |

| [M+K]⁺ | 339.99453 | 160.5 |

| [M+H-H₂O]⁺ | 284.02863 | 159.5 |

Source: PubChemLite uni.lu

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its purification and purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. bldpharm.com A reversed-phase HPLC method, typically using a C18 column, is commonly employed. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The compound is detected using a UV detector, monitoring at a wavelength where the analyte has strong absorbance. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis of purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like this compound. The method's suitability stems from the thermal stability of the N-Boc protecting group under typical GC conditions. When coupled with a mass spectrometer (GC-MS), it provides a robust method for both qualitative identification and quantitative analysis.

While specific, validated GC methods for this compound are not extensively published in peer-reviewed literature, methodologies for structurally similar compounds, particularly N-Boc protected anilines and other aniline (B41778) derivatives, offer a strong basis for its analysis. For instance, the analysis of related compounds like 4-Anilino-1-Boc-piperidine by GC-MS has been detailed, providing a template for a potential method. policija.si

A suitable GC method would likely employ a low-polarity capillary column, such as one coated with 5% phenyl polysiloxane, which is effective for separating a wide range of aromatic compounds. The injector temperature would be set to ensure efficient volatilization without causing thermal degradation of the analyte. A temperature-programmed oven cycle would be crucial for achieving good resolution and peak shape.

Detection can be accomplished using a Flame Ionization Detector (FID) for quantitative analysis due to its high sensitivity and wide linear range. However, for definitive identification, a Mass Spectrometer (MS) is the detector of choice. The mass spectrum of this compound would exhibit a characteristic molecular ion peak and fragmentation pattern, including the loss of the tert-butyl group and subsequent fragmentations of the aniline core, allowing for unambiguous identification.

Table 1: Postulated GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of this compound.

As of the latest literature reviews, a specific single-crystal X-ray structure of this compound has not been reported. However, the crystal structures of related bromoaniline derivatives have been elucidated, offering insights into the likely solid-state conformation of the target molecule.

For example, the crystal structure of (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline reveals a monoclinic crystal system with the space group P2/c. northwestern.edu In this related molecule, the dihedral angle between the two aromatic rings is a key conformational feature. Similarly, the crystal structure of (E)-4-Bromo-N-(2-chlorobenzylidene)aniline has been determined to be monoclinic with a P2/n space group. d-nb.info

Should single crystals of this compound be grown, X-ray diffraction analysis would be expected to reveal detailed information about its molecular geometry. Key parameters that would be determined include the planarity of the phenyl ring, the orientation of the methoxy and N-Boc groups relative to the ring, and the intermolecular forces, such as hydrogen bonding or van der Waals interactions, that govern the crystal packing. This data is crucial for understanding its solid-state properties, such as melting point and solubility.

Table 2: Illustrative Crystal Data for a Related Bromoaniline Derivative

| Parameter | (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline northwestern.edu |

|---|---|

| Chemical Formula | C15H14BrNO2 |

| Molecular Weight | 320.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Unit Cell Dimensions | a = 4.1323(6) Å b = 10.7406(14) Å c = 29.911(4) Å β = 90.992(8)° | | Volume | 1327.4(3) ų | | Z | 4 |

Applications in Advanced Organic Synthesis and Materials Science

Synthesis of Complex Molecular Architectures

The presence of both a bromine atom and a protected amine group makes 4-Bromo-2-methoxy-N-Boc-aniline an ideal substrate for a variety of cross-coupling reactions, which are fundamental to the construction of complex molecular frameworks. The Boc (tert-butoxycarbonyl) protecting group is crucial as it deactivates the otherwise reactive amino group, preventing unwanted side reactions and allowing for selective transformations at other positions of the aromatic ring.

One of the most powerful applications of this compound is in Suzuki-Miyaura cross-coupling reactions. The carbon-bromine bond can be readily activated by a palladium catalyst to form a new carbon-carbon bond with a wide array of boronic acids or esters. This methodology provides a straightforward route to biaryl and substituted aromatic systems, which are common motifs in many pharmaceuticals and functional materials.

Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions

| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst System | Potential Product Class |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biphenyl (B1667301) derivatives |

| This compound | Thiophene-2-boronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | Aryl-heteroaryl compounds |

| This compound | 4-Vinylphenylboronic acid | Pd(OAc)₂, SPhos | Stilbene derivatives |

Following the construction of the desired carbon skeleton, the Boc group can be easily removed under acidic conditions to liberate the free amine, which can then be subjected to further functionalization, such as acylation, alkylation, or diazotization, to build even more intricate molecular structures.

Precursor for Biologically Active Compounds

The structural motifs present in this compound are frequently found in a variety of biologically active molecules, positioning it as a key intermediate in the synthesis of potential therapeutic agents and agrochemicals.

Pharmaceutical Intermediate Roles

The bromo-methoxy-aniline core is a privileged scaffold in medicinal chemistry. The bromine atom can serve as a handle for introducing diverse substituents through cross-coupling reactions, while the methoxy (B1213986) and amino groups can participate in hydrogen bonding and other interactions with biological targets.

For instance, related bromoaniline derivatives have been utilized in the synthesis of kinase inhibitors. Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer. The development of potent and selective kinase inhibitors is a major focus of pharmaceutical research. While specific examples for this compound are not extensively documented, its structural similarity to intermediates used in the synthesis of known inhibitors suggests its potential in this area. For example, derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) are known inhibitors of protein kinase CK2, and the synthesis of TBBt derivatives often involves the use of brominated aromatic precursors. researchgate.netnih.gov

Agrochemical Intermediate Roles

In the field of agrochemicals, substituted anilines are precursors to a wide range of herbicides, fungicides, and insecticides. The methoxyacrylate group, for example, is a well-known pharmacophore in fungicides. A series of pyrazoline derivatives containing a β-methoxyacrylate pharmacophore have been synthesized and shown to exhibit both fungicidal and insecticidal activities. nih.gov The synthesis of such compounds often involves the coupling of substituted phenylhydrazines, which can be derived from the corresponding anilines. The bromo and methoxy substituents on this compound could be strategically manipulated to generate novel agrochemical candidates.

Exploration in Material Science (e.g., dyes, polymers, specialty chemicals)

The electronic properties of the substituted aniline (B41778) core make this compound an interesting building block for functional organic materials.

The presence of electron-donating (methoxy, protected amine) and electron-withdrawing (after conversion of the bromine) groups on the aromatic ring can be exploited to create molecules with tailored optical and electronic properties. For example, related 4-bromo-N,N-bis(4-methoxyphenyl)aniline is a known intermediate for organic light-emitting diode (OLED) materials. ambeed.com The ability to undergo cross-coupling reactions allows for the synthesis of conjugated systems that can be used as emitters or charge-transport materials in OLEDs.

Furthermore, the aniline moiety is a common component of dyes. The diazotization of the amino group (after deprotection) and subsequent coupling with various aromatic compounds can lead to the formation of azo dyes with a wide range of colors. The substituents on the aniline ring can influence the color and fastness properties of the resulting dye.

In the realm of specialty polymers, the bifunctional nature of this compound (after deprotection and potential conversion of the bromine to another reactive group) could allow for its incorporation into polymer backbones, leading to materials with unique properties such as thermal stability, conductivity, or photoresponsiveness. For instance, poly(ortho-bromoaniline) has been synthesized and its electrical properties studied, indicating its potential use in organic semiconductors. researchgate.net

Advanced Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery and agrochemical development. These studies involve the systematic modification of a lead compound's structure to understand how different functional groups contribute to its biological activity. This compound is an excellent starting point for such studies.

Modifications and Their Impact on Biological Activity

The three distinct functional groups on the aromatic ring offer multiple points for derivatization.

Table 2: Potential Modifications for SAR Studies

| Position | Modification | Potential Impact on Biological Activity |

| 4 (Bromo) | Suzuki coupling with various aryl/heteroaryl boronic acids | Explore the effect of different aromatic substituents on target binding. |

| 4 (Bromo) | Buchwald-Hartwig amination with various amines | Introduce new hydrogen bond donors/acceptors and alter solubility. |

| 2 (Methoxy) | Demethylation to a hydroxyl group | Introduce a hydrogen bond donor and potential point for further functionalization. |

| 1 (N-Boc) | Deprotection and acylation with various carboxylic acids | Investigate the role of the amide group in target interaction. |

| 1 (N-Boc) | Deprotection and reductive amination | Introduce substituted amines to probe steric and electronic effects. |

By systematically creating a library of derivatives and evaluating their biological activity, researchers can build a comprehensive SAR profile. For example, studies on biphenyl methanone (B1245722) derivatives have explored the impact of substituents on antimycobacterial activity. researchgate.net Similarly, SAR studies on pyrimidine (B1678525) derivatives have been crucial in the development of anticancer agents. researchgate.net The modification of the substituents on this compound could lead to the discovery of novel compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Environmental and Sustainable Chemistry Considerations

Development of Greener Synthetic Routes

The pursuit of environmentally benign synthetic methods for N-Boc protected anilines has led to several innovative approaches. These routes prioritize the use of non-toxic solvents, renewable starting materials, and catalytic processes over stoichiometric reagents.

One significant advancement is the adoption of eco-friendly solvents. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derived from renewable resources, has been used as a greener alternative to traditional solvents like tetrahydrofuran (B95107) (THF) for the N-TBS protection of aniline (B41778) derivatives, a process related to the synthesis of precursors for compounds like 4-Bromo-2-methoxy-N-Boc-aniline. chemicalbook.com Another approach involves using water as a green solvent, which is both inexpensive and environmentally safe. nih.gov The synthesis of azoxybenzenes from anilines has been successfully demonstrated in water using a cost-effective catalyst at room temperature, highlighting the potential for aqueous media in related aniline transformations. nih.gov

Biocatalysis presents another frontier for green synthesis. Chemoenzymatic methods, such as the use of immobilized nitroreductases, offer a sustainable alternative to traditional metal-catalyzed reductions. acs.org This approach avoids the need for high-pressure hydrogen gas and precious-metal catalysts, proceeding with high chemoselectivity and reducing reliance on fossil fuels and hazardous reagents. acs.org Furthermore, the use of naturally derived, non-toxic catalysts like malic acid for the N-Boc protection of amines underscores the move towards greener chemical processes. eurekaselect.comcitedrive.com These methods are advantageous due to their mild reaction conditions and reduced environmental footprint. eurekaselect.comcitedrive.com

Catalyst Recycling and Reusability